N-(2-chloro-4-fluorobenzyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2-chloro-4-fluorobenzyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core substituted with a 4-chlorophenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The benzyl group at the acetamide nitrogen is further substituted with 2-chloro and 4-fluoro groups, enhancing its electronic and steric properties.
Properties
IUPAC Name |
N-[(2-chloro-4-fluorophenyl)methyl]-2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2FN3O2S2/c22-13-2-5-15(6-3-13)27-20(29)19-17(7-8-30-19)26-21(27)31-11-18(28)25-10-12-1-4-14(24)9-16(12)23/h1-9H,10-11H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTUJGWPEDFXCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=C(C=C(C=C4)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-fluorobenzyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential therapeutic applications. Its structure features a thieno[3,2-d]pyrimidine moiety, which has been associated with various biological activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure incorporates halogenated aromatic groups and heterocyclic components that may enhance its biological efficacy.
Biological Activity Overview
Research indicates that compounds similar to N-(2-chloro-4-fluorobenzyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit significant biological activities. Notably, thieno[3,2-d]pyrimidine derivatives have been reported to possess:
- Anticancer Properties : Certain derivatives have shown promise in inhibiting tumor growth.
- Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against various bacterial strains.
- Neuroprotective Effects : A related compound was identified as an anti-epileptic agent in zebrafish models, indicating potential neuroprotective properties.
Case Study 1: Antiepileptic Activity
A related compound, 4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one (GM-90432), was evaluated for its anti-epileptic effects in a pentylenetetrazole (PTZ) induced zebrafish model. The study revealed that GM-90432 improved PTZ-induced seizure behaviors by modulating neurotransmitter levels and exhibiting protective effects against oxidative stress .
Case Study 2: Anticancer Potential
Research on thieno[3,2-d]pyrimidine derivatives indicated their ability to inhibit cancer cell proliferation through various mechanisms. For instance, compounds bearing the thieno[3,2-d]pyrimidine core were shown to induce apoptosis in specific cancer cell lines .
Data Table: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| GM-90432 | Thienyl group | Antiepileptic |
| Compound A | Thieno[3,2-d]pyrimidine core | Anticancer |
| Compound B | Piperidine ring | Antimicrobial |
| Compound C | Fluorinated benzene | Kinase inhibition |
The biological activity of N-(2-chloro-4-fluorobenzyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may involve several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, influencing metabolic pathways.
- Oxidative Stress Modulation : Similar compounds have shown the ability to scavenge reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
- Neurotransmitter Regulation : As observed in anti-seizure studies, modulation of neurotransmitter levels can lead to significant neuroprotective effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Compound A : 2-{[3-(4-Fluorobenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide
- Structural Difference: Replaces the thieno[3,2-d]pyrimidine core with a pyrido[2,3-d]pyrimidine system.
- Impact : The pyridine ring introduces additional nitrogen atoms, altering electron distribution and hydrogen-bonding capacity. This may enhance interactions with polar residues in biological targets but reduce lipophilicity compared to the sulfur-containing thiophene ring in the target compound .
Compound B: 2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide (ZINC2719983)
- Structural Difference: Incorporates a hexahydrothieno[3,2-d]pyrimidine core (saturated thiophene ring).
- Impact : Increased conformational rigidity due to saturation may limit binding to flexible enzyme pockets but improve metabolic stability .
Substituent Variations
Compound C : N-(4-Chlorobenzyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetamide
- Structural Difference : Features a 4-pyrimidinyl core with a trifluoromethylphenyl group and methyl substitution.
- However, steric bulk may reduce binding affinity compared to the target compound’s 4-chlorophenyl group .
Compound D : N-(3,4-difluorophenyl)-2-(4-chlorophenyl)acetamide
- Impact: The lack of a thieno-pyrimidine core reduces molecular complexity but increases flexibility.
Functional Group Replacements
Compound E: N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
- Structural Difference: Uses a diaminopyrimidine instead of a thieno-pyrimidinone.
- Impact: The amino groups enable stronger hydrogen bonding, which may enhance solubility but reduce cell permeability compared to the target compound’s sulfur-linked acetamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
